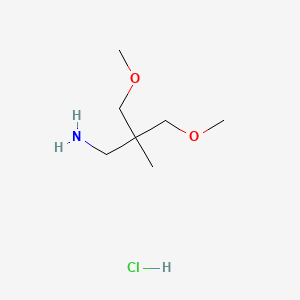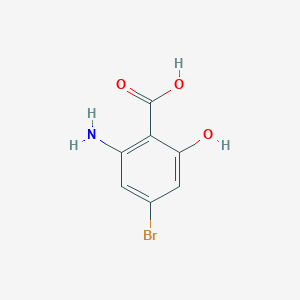
2-Amino-4-bromo-6-hydroxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-bromo-6-hydroxybenzoic acid is an organic compound with the molecular formula C7H6BrNO3 It is a derivative of benzoic acid, characterized by the presence of amino, bromo, and hydroxy functional groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-bromo-6-hydroxybenzoic acid typically involves the bromination of 2-Amino-6-hydroxybenzoic acid. The reaction is carried out in the presence of bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-bromo-6-hydroxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or water, and catalysts such as palladium on carbon.
Oxidation: Oxidizing agents like potassium permanganate, solvents like acetone or water, and acidic or basic conditions.
Reduction: Reducing agents like hydrogen gas, solvents like ethanol or methanol, and catalysts such as palladium on carbon.
Major Products Formed
Substitution: Formation of substituted derivatives with different functional groups replacing the bromine atom.
Oxidation: Formation of 2-Amino-4-bromo-6-oxo-benzoic acid.
Reduction: Formation of this compound derivatives with reduced functional groups.
Scientific Research Applications
2-Amino-4-bromo-6-hydroxybenzoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-4-bromo-6-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, contributing to its anticancer potential.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-bromobenzoic acid
- 2-Amino-6-hydroxybenzoic acid
- 4-Bromo-2-hydroxybenzoic acid
Uniqueness
2-Amino-4-bromo-6-hydroxybenzoic acid is unique due to the presence of both amino and hydroxy groups on the benzene ring, along with a bromine atom. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in scientific research and industry.
Properties
Molecular Formula |
C7H6BrNO3 |
|---|---|
Molecular Weight |
232.03 g/mol |
IUPAC Name |
2-amino-4-bromo-6-hydroxybenzoic acid |
InChI |
InChI=1S/C7H6BrNO3/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2,10H,9H2,(H,11,12) |
InChI Key |
HKAUGVSOTTVUAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1N)C(=O)O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-Amino-2-oxabicyclo[2.2.2]octan-1-YL)methanol hydrochloride](/img/structure/B13477018.png)

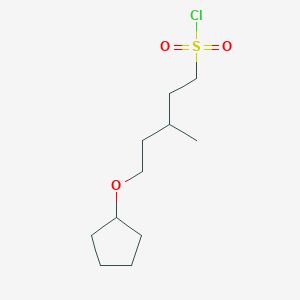
![3-[(Tert-butoxy)carbonyl]-5-ethyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13477032.png)


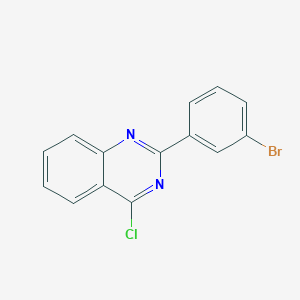
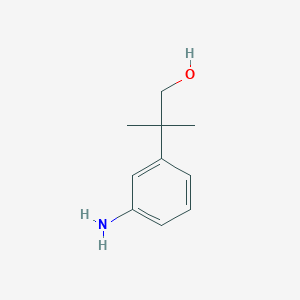
![tert-butyl N-{2-[(methylamino)methyl]cyclopentyl}carbamate](/img/structure/B13477051.png)
![2-{1-[2-(3-methoxyphenyl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine](/img/structure/B13477060.png)


![1-{4-Bromo-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine hydrochloride](/img/structure/B13477081.png)
